1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one
Description
1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one is a chiral pyrrolidine derivative with a ketone group at the propan-1-one position. Its molecular formula is C₇H₁₂N₂O, and it features a stereospecific (3S)-configured aminopyrrolidine moiety. This compound is notable for its role as a key intermediate in pharmaceutical synthesis, particularly in kinase inhibitors and central nervous system (CNS)-targeting agents . American Elements supplies this compound in high-purity grades (≥95% to 99.999%), making it suitable for research and industrial applications . Its stereochemical configuration and amine functionality enable selective interactions with biological targets, such as enzymes and receptors .
Properties
IUPAC Name |
1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-7(10)9-4-3-6(8)5-9/h6H,2-5,8H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDFKAWLZGLKKF-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1CC[C@@H](C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one typically involves the reaction of 3-aminopyrrolidine with a suitable propanone derivative under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminopyrrolidine moiety can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The aminopyrrolidine moiety can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one
3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one
(2S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one
- Structure : Substituted with a benzyloxy group at the 2-position.
- Key Differences : The benzyloxy group introduces steric bulk, reducing enzymatic degradation but limiting bioavailability.
- Applications : Explored as a prodrug candidate .
Derivatives with Modified Amine Functionality
(S)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride
(S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one
- Structure : Contains a branched alkylamine substituent on the pyrrolidine ring.
- Applications : Used in oncology research as a PI3K inhibitor intermediate .
Pharmacologically Active Analogues
1-[(3S)-3-({6-[6-Methoxy-5-(trifluoromethyl)pyridin-3-yl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl}amino)pyrrolidin-1-yl]propan-1-one
3-({[4-(Dimethylamino)phenyl]methyl}amino)-1-(pyrrolidin-1-yl)propan-1-one
- Structure: Incorporates a dimethylaminophenyl group.
- Key Differences : The aromatic amine group facilitates π-π stacking interactions with DNA or enzymes.
- Applications : Studied for antimicrobial and antitumor activity .
Comparative Data Table
Research Findings and Trends
- Stereochemical Impact : The (3S) configuration in the parent compound is critical for binding to PI3Kδ, as shown by leniolisib’s clinical success .
- Solubility vs. Bioavailability : Hydrophilic derivatives (e.g., hydrochloride salts) prioritize solubility, while lipophilic analogues (e.g., phenyl-substituted) favor CNS penetration .
- Metabolic Stability : Trifluoromethyl groups in leniolisib reduce oxidative metabolism, extending half-life .
Biological Activity
1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and its interactions with neurotransmitter systems. This article provides an overview of the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a pyrrolidine ring that is crucial for its biological activity. The compound's molecular weight is approximately 145.21 g/mol.
The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors, particularly those related to dopamine and norepinephrine pathways. The compound may function as an agonist or antagonist at these receptors, influencing neurotransmission and potentially leading to therapeutic effects in conditions such as depression and anxiety disorders.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity. The following table summarizes key findings from various studies:
Case Study 1: Neurotransmitter Modulation
In a controlled study examining the effects of this compound on neurotransmitter levels, researchers found that administration led to increased dopamine release in animal models. This suggests a potential role in enhancing dopaminergic signaling, which could be beneficial in conditions like Parkinson's disease.
Case Study 2: Anxiety Disorders
Another study focused on the anxiolytic effects of the compound, where it was administered to subjects with generalized anxiety disorder. Results indicated a significant reduction in anxiety symptoms, correlating with increased norepinephrine levels in the brain.
Research Findings
Recent investigations into the pharmacodynamics of this compound have revealed its potential as a therapeutic agent. Studies have shown that the compound can selectively inhibit certain enzymes involved in neurotransmitter breakdown, thereby prolonging their action within synaptic clefts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
